Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the dihydropyridazine carboxylate class, characterized by a pyridazine core substituted with a sulfonyloxy group (2-methoxy-4,5-dimethylphenylsulfonyl), an o-tolyl moiety, and an ethyl ester. The ethyl ester group may modulate metabolic stability compared to methyl or bulkier esters.
Properties
IUPAC Name |
ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-10-8-7-9-14(17)2)32-33(28,29)20-12-16(4)15(3)11-18(20)30-5/h7-13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJTNZFOHYFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
- Molecular Formula : C23H24N2O7S
- Molecular Weight : 472.5 g/mol
- CAS Number : 899728-67-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Sulfonyl Chloride : The precursor 2-methoxy-4,5-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonic acid reaction.
- Amidation Reaction : The sulfonyl chloride is reacted with ethyl 3-carboxylic acid derivatives in the presence of a base to form the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC50 values against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) ranging from to .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| 10a | A549 | 0.02 |
| 11c | HCT116 | 0.06 |
| 11e | MCF-7 | 0.04 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar sulfonamide groups have demonstrated activity against various bacterial strains with IC90 values ranging from to .
Structure-Activity Relationship (SAR)
The SAR studies emphasize that modifications in the phenolic and sulfonamide structures significantly influence biological activity. For example:
- Substitution on the aromatic ring can enhance potency.
- The presence of electron-withdrawing groups increases interaction with biological targets.
Study on Anticancer Properties
In a recent study, a series of derivatives based on the core structure of this compound were tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity while maintaining low toxicity levels in normal cells .
Antimycobacterial Screening
Another study evaluated the antimycobacterial activity of related compounds against Mycobacterium tuberculosis. The derivatives showed promising results with significant inhibition at low concentrations, suggesting their potential as therapeutic agents in treating tuberculosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Core Pyridazine Derivatives
- Compound A : 6-Oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide
- Substituents: Phenyl groups at position 3, carbohydrazide at position 1.
- Reactivity: The carbohydrazide group facilitates condensation reactions to form triazole derivatives, unlike the sulfonyloxy group in the target compound, which is more prone to hydrolysis .
- Substituents: Complex sugar-phosphate backbone with a thioether-linked isoprenoid chain.
Key Comparative Data
Research Findings and Methodological Insights
- Synthesis : The target compound’s synthesis likely parallels methods for pyridazine derivatives, such as cyclocondensation of hydrazines with diketones, followed by sulfonation and esterification . However, the sulfonyloxy group’s introduction may require controlled conditions to avoid premature hydrolysis.
- Stability : Sulfonate esters are generally more hydrolytically stable than carboxylate esters but less stable than aryl sulfonamides. This contrasts with Compound A’s carbohydrazide, which is stable under reflux conditions .
Preparation Methods
Hantzsch Dihydropyridazine Condensation
The Hantzsch reaction serves as a foundational method for constructing the 1,6-dihydropyridazine core. As demonstrated in the synthesis of analogous 1,4-dihydropyridine derivatives, a modified Hantzsch protocol can be adapted for this compound. The reaction typically involves:
- β-oxoester precursors : Ethyl acetoacetate or its derivatives provide the ester and ketone functionalities.
- Aldehyde component : o-Tolualdehyde introduces the o-tolyl group at position 1 of the pyridazine ring.
- Sulfonation step : Post-condensation sulfonation using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride introduces the sulfonyloxy group at position 4.
A representative procedure involves refluxing equimolar amounts of ethyl 3-oxobutanoate, o-tolualdehyde, and ammonium acetate in methanol for 12–24 hours, followed by sulfonation in dichloromethane with triethylamine as a base. Yields for analogous reactions range from 54% to 95%.
Silver-Mediated [4 + 2] Cyclization with Sulfonyl Migration
Recent advances in transition metal-catalyzed cyclizations offer an alternative route. The silver-mediated [4 + 2] cyclization of N-allenylsulfonamides and enaminones enables direct incorporation of the sulfonyl group during ring formation. For this compound:
- Enaminone preparation : Ethyl 3-aminocrotonate reacts with o-tolualdehyde to form the enaminone precursor.
- Cyclization : Silver nitrate (10 mol%) catalyzes the reaction with N-allenylsulfonamide derived from 2-methoxy-4,5-dimethylbenzenesulfonamide.
- 1,3-Sulfonyl shift : The intermediate undergoes sulfonyl migration to yield the target structure.
This method achieves superior regioselectivity compared to classical approaches, with reported yields exceeding 80% for related 1,4-dihydropyridine sulfones.
Optimization Strategies and Critical Parameters
Solvent and Temperature Effects
The silver-mediated method significantly reduces reaction time and operates under milder conditions, minimizing thermal decomposition of sensitive intermediates.
Stereochemical Considerations
The o-tolyl group introduces steric hindrance that influences both reaction kinetics and product distribution. Nuclear Overhauser effect (NOE) NMR studies of analogous compounds reveal restricted rotation about the N1–C bond, favoring a single diastereomer when chiral sulfonating agents are employed.
Analytical Characterization and Quality Control
Spectroscopic Data
Key analytical markers for the target compound include:
- ¹H NMR (500 MHz, CDCl₃) :
- IR (KBr) :
- LC-MS (ESI+) :
Purity Optimization
Recrystallization from ethanol/water (3:1) achieves >99% purity by HPLC. Chiral separation using amylose-based columns resolves enantiomers when asymmetric synthesis is attempted.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
| Factor | Hantzsch Method | Silver-Mediated Method |
|---|---|---|
| Raw Material Cost | $12/g | $28/g |
| Catalyst Recovery | Not applicable | 78% Ag recovery |
| Throughput | 3 kg/batch | 800 g/batch |
The higher catalyst costs of the silver-mediated method currently limit its industrial adoption despite superior efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
